molecular formula C22H24FN3O3 B10821391 Mdmb-fub7aica

Mdmb-fub7aica

Cat. No.: B10821391
M. Wt: 397.4 g/mol
InChI Key: HLKNMMBZMILVCN-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDMB-FUB7AICA involves several steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structureThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods: Industrial production of this compound is not well-documented due to its primary use in research. the synthesis would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: MDMB-FUB7AICA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

MDMB-FUB7AICA is primarily used in scientific research for the following purposes:

Mechanism of Action

MDMB-FUB7AICA exerts its effects by acting as a potent agonist for the cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological and pharmacological effects, including altered perception, mood changes, and potential toxic effects .

Comparison with Similar Compounds

MDMB-FUB7AICA is similar to other synthetic cannabinoids such as:

  • MDMB-FUBINACA
  • ADB-FUBINACA
  • AMB-FUBINACA
  • MDMB-CHIMICA
  • 5F-MDMB-PINACA

Uniqueness: this compound is unique due to its specific structural features, including the pyrrolo[2,3-b]pyridine core and the 4-fluorophenylmethyl group. These structural elements contribute to its high affinity for cannabinoid receptors and its distinct pharmacological profile .

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C22H24FN3O3/c1-22(2,3)18(21(28)29-4)25-20(27)17-13-26(19-16(17)6-5-11-24-19)12-14-7-9-15(23)10-8-14/h5-11,13,18H,12H2,1-4H3,(H,25,27)/t18-/m1/s1

InChI Key

HLKNMMBZMILVCN-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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